molecular formula C16H22N4O4S4 B12797419 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide CAS No. 83626-67-9

4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide

Cat. No.: B12797419
CAS No.: 83626-67-9
M. Wt: 462.6 g/mol
InChI Key: BZLNVVPROHZNJT-UHFFFAOYSA-N
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Description

4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide is a bis-sulfonamide derivative characterized by a dithioethyl (-S-S-) bridge connecting two 4-aminobenzenesulfonamide moieties. This structure confers unique redox-active properties due to the disulfide bond, which may enable reversible thiol-disulfide exchange reactions in biological systems .

Properties

CAS No.

83626-67-9

Molecular Formula

C16H22N4O4S4

Molecular Weight

462.6 g/mol

IUPAC Name

4-amino-N-[2-[2-[(4-aminophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C16H22N4O4S4/c17-13-1-5-15(6-2-13)27(21,22)19-9-11-25-26-12-10-20-28(23,24)16-7-3-14(18)4-8-16/h1-8,19-20H,9-12,17-18H2

InChI Key

BZLNVVPROHZNJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 4-aminophenyl sulfonamide: This is achieved by reacting 4-aminobenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Introduction of the disulfide linkage: This step involves the reaction of the sulfonamide intermediate with a disulfide-containing reagent, such as 2,2’-dithiodiethanol, under mild conditions to form the desired disulfide linkage.

    Final coupling reaction: The final step involves coupling the disulfide intermediate with another amine-containing compound to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves its ability to interact with biological molecules through its sulfonamide and disulfide functional groups. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the disulfide linkage can form reversible covalent bonds with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

a) 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide ()

  • Structure : Features a hydroxyethyl (-CH₂CH₂OH) substituent instead of the dithioethyl bridge.
  • Properties: Increased polarity due to the hydroxyl group, improving solubility in polar solvents like methanol and DMSO .
  • Applications : Hydroxyethyl groups are common in prodrug designs for enhanced bioavailability.

b) 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide ()

  • Structure : Substituted with a trifluoroethyl (-CF₂CF₃) group.
  • Properties : Fluorine atoms enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Solubility: Limited solubility in chloroform and methanol, typical of fluorinated sulfonamides.

c) 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide ()

  • Structure : Contains a trifluoromethyl (-CF₃) group on the phenyl ring.
  • Properties : Electron-withdrawing CF₃ increases sulfonamide acidity (lower pKa), enhancing binding to metalloenzymes like carbonic anhydrase .

d) 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide ()

  • Structure: Dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) substituent.

Functional Group Impact on Bioactivity

  • Dithioethyl Bridge : Unique to the target compound, this group may confer redox activity, enabling interaction with cellular thiols (e.g., glutathione) or participation in enzymatic redox cycles .
  • Dual Sulfonamides: Compared to monosulfonamides (e.g., ), the dual groups could enhance inhibitory potency through bidentate binding to enzyme active sites .

Solubility and Stability Trends

Compound Substituent Solubility Profile Stability Notes
Target Compound Dithioethyl bridge Likely low (hydrophobic S-S bond) Redox-sensitive; prone to disulfide cleavage
4-Amino-N-(2-hydroxyethyl) derivative Hydroxyethyl High in polar solvents Stable under neutral pH
Trifluoroethyl derivative () Trifluoroethyl Low in chloroform, methanol High metabolic stability
Trifluoromethyl derivative () Trifluoromethyl phenyl Moderate in DMSO Acidic sulfonamide enhances enzyme binding

Biological Activity

The compound 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide , often referred to as a sulfonamide derivative, has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N3O4SC_{14}H_{17}N_3O_4S, with a molecular weight of approximately 317.37 g/mol. Its structure features a sulfonamide group, which is known for its biological significance, particularly in antibacterial activity.

PropertyValue
Molecular FormulaC14H17N3O4S
Molecular Weight317.37 g/mol
DensityNot specified
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes involved in cellular processes. Specifically, it has been studied for its inhibitory effects on DNA methyltransferases (DNMTs) , which play crucial roles in gene regulation and cancer progression.

Inhibition of DNMTs

Research indicates that derivatives of this compound can effectively inhibit DNMT1, DNMT3A, and DNMT3B. For instance, a related study found that specific derivatives exhibited significant cytotoxicity against leukemia cell lines, with an EC50 value of approximately 0.9 µM for DNMT3A inhibition .

Cytotoxicity Studies

Case Study: Leukemia Cell Lines

In a study assessing the cytotoxic effects of various sulfonamide derivatives, the compound demonstrated substantial activity against KG-1 leukemia cells. The results indicated that the compound's cytotoxicity was comparable to established chemotherapeutic agents like SGI-1027, highlighting its potential as an anticancer agent .

Table 2: Cytotoxicity Results

CompoundCell LineEC50 (µM)Efficacy (%)
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamideKG-10.990
SGI-1027KG-11085

Anticancer Activity

The sulfonamide derivative has shown promise in cancer treatment due to its ability to reactivate silenced genes through demethylation processes. This reactivation can lead to restored expression of tumor suppressor genes, making it a candidate for further development in oncology.

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